

exploring the history of Lead(2+) in industrial applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lead(2+)

Cat. No.: B1215817

[Get Quote](#)

An In-depth Technical Guide to the Industrial History of Lead(II)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead, with its divalent cation (Lead(II) or Pb^{2+}) being the most common oxidation state in industrial applications, possesses a rich and complex history. Its unique properties, including high density, low melting point, ductility, and corrosion resistance, have made it a cornerstone of various industries for millennia.^[1] This technical guide provides a comprehensive exploration of the history of Lead(II) in industrial applications, from its earliest uses to its eventual decline due to recognized toxicity. The document details key industrial processes, presents historical production and consumption data, and outlines the major technological advancements and subsequent regulatory actions that have shaped the trajectory of this influential metal.

A Historical Overview of Lead(II) Industrial Applications

The industrial journey of lead began in antiquity, with evidence of lead smelting dating back to 6500 BC.^[2] Its ease of extraction and workability made it a favored material for early civilizations.

- Ancient and Roman Era: The Roman Empire was the first to use lead on an industrial scale, with applications including water pipes (the origin of the word "plumbing" from the Latin

plumbum), lining for aqueducts, coins, and cooking utensils.[3][4] Lead(II) carbonate, or white lead, was also used as a pigment in paints and cosmetics.[4][5]

- Medieval and Renaissance Periods: During the Middle Ages, lead found extensive use in construction, particularly for roofing and the creation of stained glass windows.[4] Its malleability allowed for the creation of intricate and durable structures.
- The Industrial Revolution: The 18th and 19th centuries witnessed a surge in lead production and application. The development of new manufacturing processes led to the widespread use of lead in paints, with white lead becoming a primary pigment.[6] The era also saw the invention of the lead-acid battery, a pivotal technology for energy storage.
- The 20th Century and Beyond: The 20th century marked the zenith of lead consumption, driven by the automotive industry. Tetraethyl lead was introduced as a gasoline additive to improve engine performance, and the lead-acid battery became a standard component in vehicles.[3] Other significant applications included ammunition, radiation shielding, and as a stabilizer in plastics.[7] However, growing awareness of lead's severe health effects prompted a wave of regulations, leading to a significant decline in its use in many sectors.[3][8]

Quantitative Data on Lead Production and Consumption

The following tables summarize the available historical data on lead production and consumption, offering a quantitative perspective on its industrial significance.

Table 1: World Lead Production (Metric Tons per Year)

Year/Era	Estimated Annual Production	Key Industrial Drivers
Roman Era	~80,000	Plumbing, Aqueducts, Silver Smelting Byproduct
19th Century	Significant increase	Industrial Revolution, Paint, Piping
2022	~12,000,000 (approx. 2/3 from recycling)	Lead-Acid Batteries, Ammunition, Radiation Shielding

Source: ResearchGate, Wikipedia[\[1\]](#)[\[9\]](#)

Table 2: Top Lead Producing Countries in 2022

Country	Mine Production (Metric Tons)
China	2,000,000
Australia	440,000
United States	280,000
Mexico	270,000
Peru	250,000
India	240,000
Russia	200,000

Source: Investing News Network[\[10\]](#)

Table 3: Lead Consumption in the United States by Application (Early 2000s)

Application	Percentage of Apparent Consumption
Lead-Acid Storage Batteries	88%
Ammunition	3%
Oxides in Glass and Ceramics	3%
Casting Metals	2%
Sheet Lead	1%

Source: U.S. Geological Survey[7]

Experimental Protocols for Key Industrial Processes

This section details the methodologies for several historically significant industrial processes involving Lead(II).

Primary Lead Production: Smelting and Refining

The conventional pyrometallurgical process for primary lead production involves four main stages: sintering, smelting, drossing, and refining.[11]

Methodology:

- Sintering: Concentrated lead ore (primarily galena, PbS) is mixed with fluxes such as iron, silica, and limestone, as well as coke.[2][11] This mixture is heated in a sintering machine, where a blast of hot air oxidizes the lead sulfide to lead oxide (PbO) and generates heat.
- Smelting: The sintered material is fed into a blast furnace with coke. The coke acts as a fuel and a reducing agent, reducing the lead oxide to molten lead bullion at temperatures around 1200°C.[12]
- Drossing: The molten lead bullion is transferred to a drossing kettle and cooled to just above its freezing point (370-425°C).[11] Impurities with higher melting points, such as copper and antimony, solidify and float to the surface as dross, which is then skimmed off.[11]

- Refining: The lead bullion undergoes further refining to remove remaining impurities. The Parkes process is a widely used method for this purpose.

The Parkes Process for Desilvering Lead

The Parkes process is a pyrometallurgical method for removing silver from lead.[\[13\]](#)

Methodology:

- Zinc Addition: Molten, drossed lead bullion is placed in a kettle, and zinc is added.[\[13\]](#)
- Alloy Formation: The mixture is heated and stirred. Silver and any gold present are more soluble in zinc than in lead, forming zinc-silver and zinc-gold alloys.[\[13\]](#)[\[14\]](#)
- Crust Formation and Removal: The kettle is allowed to cool. The zinc alloys, being less dense and having a higher melting point than lead, solidify as a crust on the surface.[\[13\]](#) This crust is then skimmed off.
- Zinc Removal and Silver Recovery: The zinc is separated from the silver and gold by distillation, leaving behind the precious metals.[\[13\]](#)

Production of White Lead Pigment: The Dutch Stack Process

The Dutch Stack Process was a traditional method for producing white lead (lead(II) carbonate).[\[5\]](#)

Methodology:

- Preparation: Coils of lead are placed in earthenware pots containing a small amount of acetic acid (vinegar). The lead is positioned on a ledge so that it does not touch the liquid.
- Stacking: The pots are embedded in layers of fermenting horse manure or tanbark.[\[5\]](#)[\[15\]](#)
- Chemical Reaction: The heat and carbon dioxide generated by the fermentation, along with the acetic acid vapor, react with the lead over a period of several weeks to a month.[\[5\]](#) This forms a crust of basic lead carbonate on the surface of the lead coils.

- Harvesting and Processing: The crust of white lead is separated from the remaining metallic lead, washed, ground, and dried to produce the final pigment.[5]

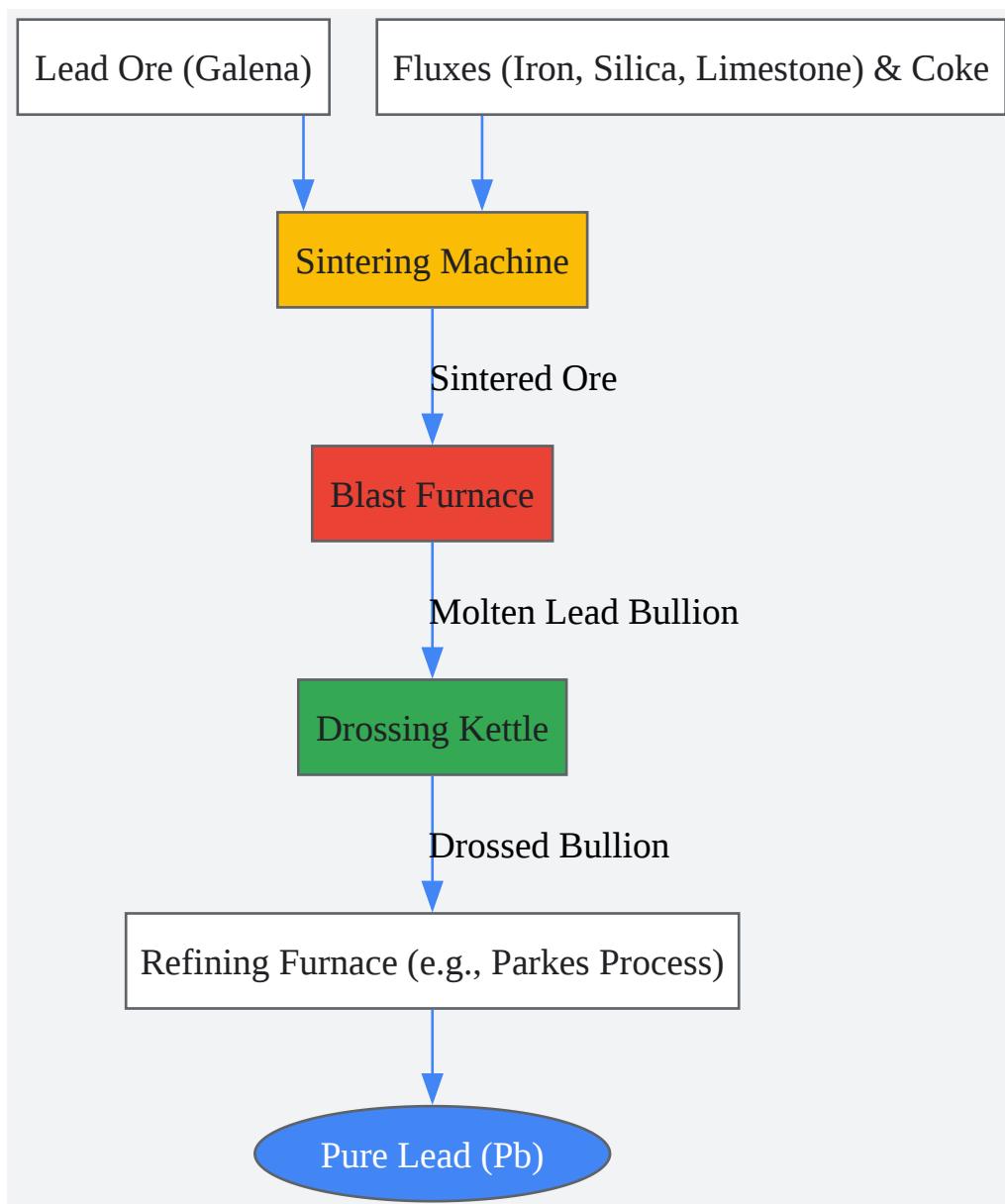
Industrial Synthesis of Tetraethyllead (TEL)

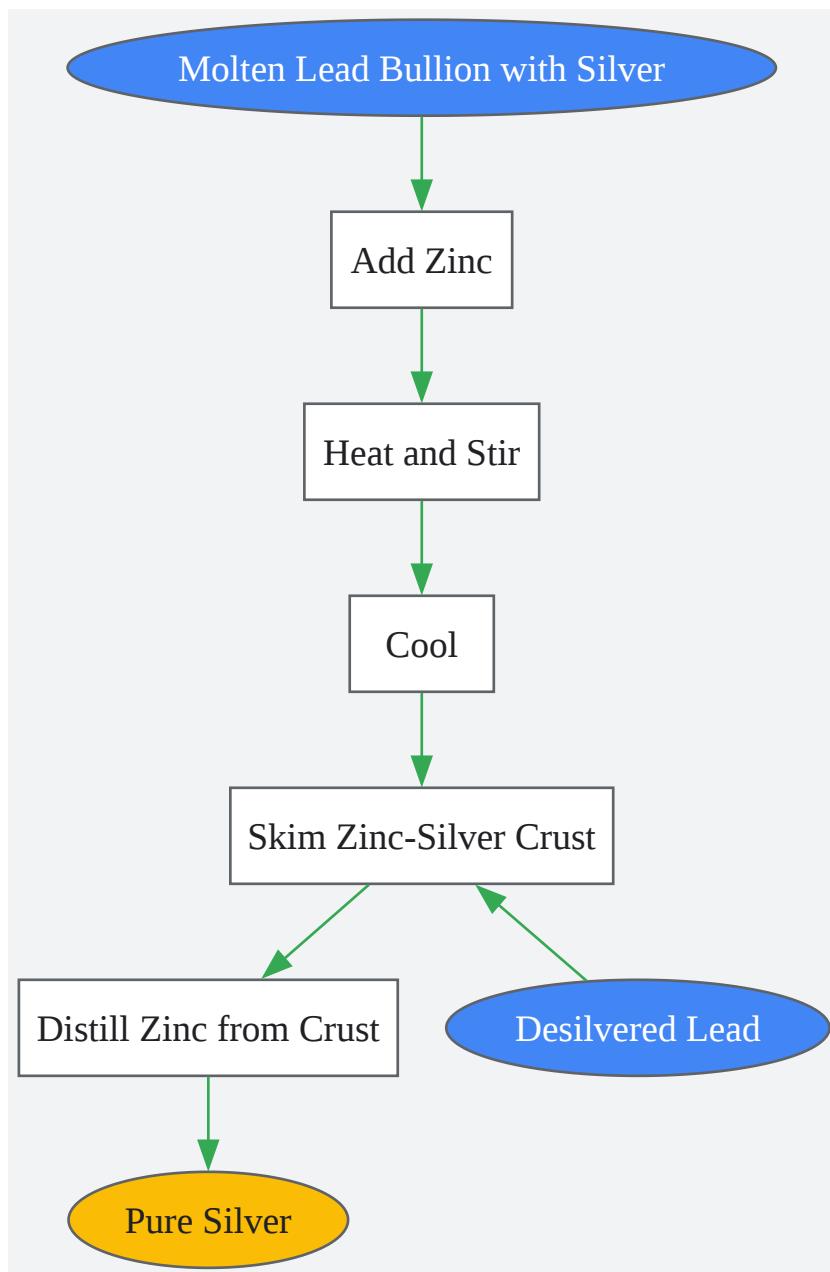
Tetraethyllead was produced on a large scale for use as a gasoline additive.[16]

Methodology:

- Reaction: Ethyl chloride is reacted with a sodium-lead alloy in a closed vessel under pressure at temperatures between 65°C and 85°C.[4]
- Recovery: The tetraethyllead product is recovered from the reaction mixture by steam distillation.[16]
- Byproducts: The process leaves behind a sludge of lead and sodium chloride.[16]

Faure's Pasted Plate Process for Lead-Acid Batteries


Camille Faure's invention significantly improved the capacity and practicality of lead-acid batteries.[17][18]


Methodology:

- Paste Preparation: A paste is created from lead oxides, sulfuric acid, and water.[17][18]
- Plate Coating: The paste is applied to a lead grid.
- Curing: The coated plates are gently warmed in a humid environment. This curing process converts the paste into a mixture of lead sulfates that adhere to the lead plate.[17]
- Formation: During the initial charging of the battery, the cured paste is electrochemically converted into the active materials of the battery: lead dioxide (PbO_2) on the positive plate and spongy lead (Pb) on the negative plate.[17]

Mandatory Visualizations

Diagram 1: Generalized Workflow for Primary Lead Production

Key Regulations (U.S.)

Ban on Lead-Based Paint in Housing (1978)

Phase-out of Leaded Gasoline (began 1970s)

Key Applications

Ancient Roman Pipes

White Lead Paint (from antiquity)

Lead-Acid Battery (1859)

Leaded Gasoline (1920s)

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lead - Wikipedia [en.wikipedia.org]
- 2. Lead smelting - Wikipedia [en.wikipedia.org]
- 3. The Rise and Fall of Lead in the Workplace | Blogs | CDC [blogs.cdc.gov]
- 4. US2464398A - Manufacturing tetraethyl lead - Google Patents [patents.google.com]
- 5. Lead paint - Wikipedia [en.wikipedia.org]
- 6. Lead Paint: A Historical and Visual History [storymaps.arcgis.com]
- 7. Lead Statistics and Information | U.S. Geological Survey [usgs.gov]
- 8. leadcraftr.com [leadcraftr.com]
- 9. researchgate.net [researchgate.net]
- 10. Top 7 Lead-producing Countries | INN [investingnews.com]
- 11. ifc.org [ifc.org]
- 12. Lead processing | Smelting, Refining & Uses | Britannica [britannica.com]
- 13. Parkes process - Wikipedia [en.wikipedia.org]
- 14. Parkes process | chemistry | Britannica [britannica.com]
- 15. jacksonsart.com [jacksonsart.com]
- 16. Tetraethyllead - Wikipedia [en.wikipedia.org]
- 17. BATTERY HERO: CAMILLE FAURE - Issuu [issuu.com]
- 18. blog.upsbatterycenter.com [blog.upsbatterycenter.com]
- To cite this document: BenchChem. [exploring the history of Lead(2+) in industrial applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1215817#exploring-the-history-of-lead-2-in-industrial-applications>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com